molecular formula C19H25ClFN3O5S B263681 Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate

Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate

Katalognummer B263681
Molekulargewicht: 461.9 g/mol
InChI-Schlüssel: ONPKIWRDSXTIFM-NHYWBVRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used as a tool in biochemical and physiological studies due to its unique properties. In

Wirkmechanismus

The mechanism of action of tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate involves the inhibition of enzyme activity. This compound binds to the active site of enzymes and prevents the substrate from binding, thereby inhibiting enzyme activity.
Biochemical and Physiological Effects:
Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate has several biochemical and physiological effects. This compound can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and cellular function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate in lab experiments include its ability to inhibit enzyme activity and affect cellular signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for careful handling.

Zukünftige Richtungen

There are several future directions for the use of tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound in the development of new therapeutics for various diseases. Additionally, this compound can be used to study the role of specific enzymes in disease progression and to identify potential targets for drug development.
Conclusion:
In conclusion, tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate is a chemical compound that has significant potential in scientific research. This compound can be used as a tool to study the interaction between proteins and ligands, enzyme kinetics and inhibition, and the cellular and molecular mechanisms involved in various diseases. While there are limitations to using this compound, there are also several future directions for its use in scientific research.

Synthesemethoden

The synthesis method of tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate involves several steps. The first step involves the reaction of 2-chloro-6-fluorobenzylamine with sodium azide to produce 5-[(2-chloro-6-fluorobenzyl)amino]-1,3,4-oxadiazole-2-thiol. The second step involves the reaction of this compound with tert-butyl 2-methyl-2-(chlorocarbonyl)propanoate to produce tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate has a wide range of scientific research applications. This compound is commonly used as a tool to study the interaction between proteins and ligands. It can also be used to study enzyme kinetics and inhibition. Additionally, this compound can be used to study the cellular and molecular mechanisms involved in various diseases.

Eigenschaften

Molekularformel

C19H25ClFN3O5S

Molekulargewicht

461.9 g/mol

IUPAC-Name

tert-butyl N-[(1S,2S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylbutyl]carbamate

InChI

InChI=1S/C19H25ClFN3O5S/c1-6-11(2)15(22-17(25)29-19(3,4)5)16-23-24-18(28-16)30(26,27)10-12-13(20)8-7-9-14(12)21/h7-9,11,15H,6,10H2,1-5H3,(H,22,25)/t11-,15-/m0/s1

InChI-Schlüssel

ONPKIWRDSXTIFM-NHYWBVRUSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C

SMILES

CCC(C)C(C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C

Kanonische SMILES

CCC(C)C(C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.